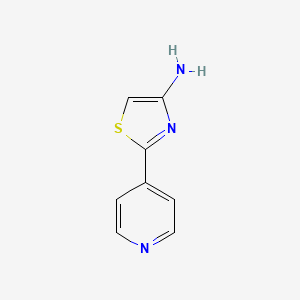

2-吡啶-4-基-噻唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

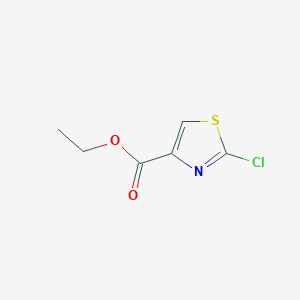

2-Pyridin-4-YL-thiazol-4-ylamine is a heterocyclic organic compound with the molecular formula C8H7N3S and a molecular weight of 177.2234 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-(pyridin-4-yl)thiazol-2-amine, a similar compound, has been reported in the literature . The synthesis involved a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-YL-thiazol-4-ylamine consists of a pyridine ring attached to a thiazole ring via a nitrogen atom .Chemical Reactions Analysis

4-(pyridin-4-yl)thiazol-2-amine has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .科学研究应用

Corrosion Inhibition

This compound has been synthesized and evaluated as a non-toxic inhibitor for mild steel in hydrochloric acid solutions. It shows excellent corrosion inhibition properties, which are beneficial for protecting metals from corrosion, especially in industrial settings .

Dye-Sensitized Solar Cells (DSSCs)

It has been mentioned in the context of optoelectronic properties, particularly in dye-sensitized solar cells, which are a type of solar cell that converts light to electricity with the help of dyes .

Antimicrobial Activities

There is also evidence of its use in synthesizing derivatives for antimicrobial activities against various bacteria and fungi, indicating its potential in pharmaceutical applications .

作用机制

Target of Action

The primary target of 2-Pyridin-4-YL-thiazol-4-ylamine (PTA) is mild steel . It acts as a corrosion inhibitor for mild steel, particularly in hydrochloric acid solutions .

Mode of Action

PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . This interaction involves both physisorption and chemisorption , as evidenced by the compliance of the sorption behavior with the Langmuir adsorption isotherm . Polarization studies have shown that PTA acts as a mixed inhibitor , indicating that it can slow down both the anodic and cathodic reactions involved in the corrosion process .

Biochemical Pathways

Quantum chemistry calculations have been used to study this relationship .

Pharmacokinetics

It’s worth noting that pta exhibits excellent water solubility , which could potentially influence its bioavailability and distribution.

Result of Action

The result of PTA’s action is the significant inhibition of mild steel corrosion. Experimental results have shown that PTA can achieve a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM . The constitution and characteristic of the protective layer on the steel surface have been verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .

Action Environment

The action of PTA is influenced by the environment in which it is used. Specifically, PTA has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The acidic environment is a key factor influencing PTA’s action, efficacy, and stability.

属性

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLWCOMRAKZZTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529292 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-YL-thiazol-4-ylamine | |

CAS RN |

89401-67-2 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。